molecular formula C9H17B B1381989 (1-Bromo-2-methylpropan-2-yl)cyclopentane CAS No. 1555982-27-8

(1-Bromo-2-methylpropan-2-yl)cyclopentane

Cat. No.: B1381989
CAS No.: 1555982-27-8
M. Wt: 205.13 g/mol
InChI Key: NTQNWHJRNLBUNS-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylpropan-2-yl)cyclopentane is an organic compound with the molecular formula C9H17Br It is a brominated derivative of cyclopentane, where a bromine atom is attached to a methylpropan-2-yl group, which is further connected to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-methylpropan-2-yl)cyclopentane typically involves the bromination of 2-methylpropan-2-ylcyclopentane. One common method is the free radical bromination, where the reaction is carried out in the presence of a bromine source (such as Br2) and a radical initiator (like AIBN or benzoyl peroxide) under UV light or heat. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the 2-methylpropan-2-yl group, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine gas and a suitable radical initiator in a controlled environment allows for the large-scale production of this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-methylpropan-2-yl)cyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-methylpropene and cyclopentane.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Formation of alkenes such as 2-methylpropene.

    Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

(1-Bromo-2-methylpropan-2-yl)cyclopentane has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds and pharmaceuticals.

    Material Science: Used in the development of novel materials with specific properties, such as polymers and resins.

    Chemical Biology: Employed in the study of biological systems and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylpropan-2-yl)cyclopentane in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and the specific reaction conditions employed.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylpropane: A similar compound with a bromine atom attached to a 2-methylpropane group.

    2-Bromo-2-methylpropane: Another brominated derivative of 2-methylpropane.

    Cyclopentyl bromide: A brominated cyclopentane without the methylpropan-2-yl group.

Uniqueness

(1-Bromo-2-methylpropan-2-yl)cyclopentane is unique due to the presence of both a cyclopentane ring and a 2-methylpropan-2-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

(1-bromo-2-methylpropan-2-yl)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-9(2,7-10)8-5-3-4-6-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQNWHJRNLBUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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